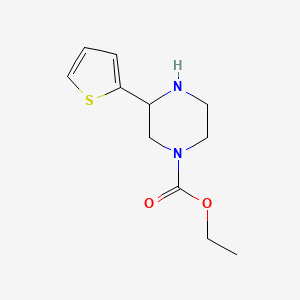

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-thiophen-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWHEQLSSKQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378052 |

Source

|

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-50-5 |

Source

|

| Record name | Ethyl 3-(2-thienyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, a heterocyclic scaffold of significant interest to researchers in drug discovery and medicinal chemistry. The piperazine moiety is a privileged structure in numerous clinically approved drugs, and its substitution with pharmacologically relevant groups such as thiophene can lead to novel therapeutic agents.[1][2][3][4] This document details a multi-step synthesis, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each transformation. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of complex piperazine derivatives.

Introduction: The Significance of the Thiophenylpiperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[5] When combined with a thiophene ring, another critical pharmacophore known for its diverse biological activities including anti-inflammatory, antimicrobial, and antipsychotic properties, the resulting thiophenylpiperazine scaffold represents a promising area for the discovery of new central nervous system (CNS) agents and other therapeutics.[6][7][8]

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate itself is a valuable building block, incorporating a carbamate group that can modulate the basicity of the piperazine nitrogen and serve as a precursor for further functionalization. This guide presents a logical and efficient pathway for its synthesis, starting from readily available materials.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The final N-acylation step to introduce the ethyl carbamate group is a standard transformation on a piperazine nitrogen. This leads back to the key intermediate, 2-(thiophen-2-yl)piperazine. The most challenging aspect of the synthesis is the introduction of the thiophene moiety at the C-3 position of the piperazine ring. A direct and powerful method for achieving this is the α-lithiation of a suitably protected piperazine, followed by quenching with a thiophene electrophile. To ensure regioselectivity and prevent side reactions, both nitrogen atoms of the piperazine ring must be differentially protected during this key step.

Our proposed forward synthesis, therefore, involves three main stages:

-

Construction of the C-Thiophene Bond: Formation of tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate via directed α-lithiation of a doubly protected piperazine.

-

Deprotection: Sequential or one-pot removal of the protecting groups to liberate the 2-(thiophen-2-yl)piperazine intermediate.

-

Final N-Acylation: Selective acylation of the less sterically hindered N-1 nitrogen with ethyl chloroformate to yield the final product.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Route and Experimental Protocols

The following sections provide a step-by-step guide to the synthesis, complete with detailed experimental protocols and mechanistic insights.

Stage 1: Synthesis of tert-Butyl 4-benzyl-2-(thiophen-2-yl)piperazine-1-carboxylate

This crucial step involves the directed α-lithiation of a commercially available, differentially protected piperazine, followed by quenching with 2-bromothiophene. N-Boc protection directs the lithiation to the adjacent carbon, while the N-benzyl group provides stability and can be readily removed in a later step.

Mechanism of α-Lithiation and Electrophilic Quench: The tert-butoxycarbonyl (Boc) group acts as a powerful directed metalation group (DMG). The strong base, sec-butyllithium (s-BuLi), coordinated by TMEDA, selectively abstracts a proton from the carbon atom adjacent to the Boc-protected nitrogen. This generates a transient, highly reactive organolithium species. This nucleophilic intermediate then attacks the electrophilic carbon of 2-bromothiophene in a substitution reaction to form the new carbon-carbon bond.

Caption: Mechanism of α-lithiation and electrophilic quench.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-N'-benzylpiperazine (1.0 eq.) and anhydrous diethyl ether (Et₂O).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.4 eq.) and cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi) (1.3 M in cyclohexane, 2.4 eq.) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to warm to -10 °C and stir for 1 hour.

-

Cool the mixture back down to -78 °C and add a solution of 2-bromothiophene (1.5 eq.) in anhydrous Et₂O dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Stage 2: Synthesis of 2-(Thiophen-2-yl)piperazine

This stage involves the removal of both the N-Boc and N-benzyl protecting groups. This can be achieved in a two-step sequence or potentially in a one-pot procedure. For clarity and control, a two-step process is detailed here.

Step 2a: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Experimental Protocol:

-

Dissolve tert-butyl 4-benzyl-2-(thiophen-2-yl)piperazine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[9]

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the crude N-benzyl-2-(thiophen-2-yl)piperazine, which can often be used in the next step without further purification.

Step 2b: Deprotection of the N-Benzyl Group

The benzyl group is typically removed by catalytic hydrogenolysis.

Experimental Protocol:

-

Dissolve the crude product from the previous step in methanol (MeOH).

-

Add palladium on carbon (10% Pd/C, 10 mol%).

-

Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-(thiophen-2-yl)piperazine.

Stage 3: Synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

The final step is the selective N-acylation of the piperazine ring with ethyl chloroformate. The reaction should be performed under conditions that favor mono-acylation at the less sterically hindered N-1 position.

Mechanism of N-Acylation: This reaction is a nucleophilic acyl substitution. The nitrogen of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of the chloride leaving group yields the final carbamate product. A base is required to neutralize the HCl generated during the reaction.[10]

Caption: Mechanism of N-acylation.

Experimental Protocol:

-

Dissolve 2-(thiophen-2-yl)piperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C.

-

Add ethyl chloroformate (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Data Summary

Table 1: Key Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| N-Boc-N'-benzylpiperazine | 120737-56-8 | C₁₆H₂₄N₂O₂ | Starting material for α-lithiation |

| sec-Butyllithium | 598-30-1 | C₄H₉Li | Strong base for lithiation |

| TMEDA | 110-18-9 | C₆H₁₆N₂ | Ligand for s-BuLi |

| 2-Bromothiophene | 1003-09-4 | C₄H₃BrS | Thiophene electrophile |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | Reagent for Boc deprotection |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | Catalyst for hydrogenolysis |

| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | Acylating agent |

Table 2: Expected Characterization Data for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the thiophene protons (approx. 6.9-7.3 ppm), piperazine ring protons (approx. 2.8-4.2 ppm), and the ethyl group of the carbamate (triplet and quartet, approx. 1.2 and 4.1 ppm respectively). |

| ¹³C NMR | Resonances for the thiophene carbons, the four distinct carbons of the piperazine ring, the carbonyl carbon of the carbamate (approx. 155 ppm), and the ethyl group carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 241.1 |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. The key transformation, a directed α-lithiation, allows for the precise and efficient introduction of the thiophene moiety. The subsequent deprotection and N-acylation steps are robust and well-established procedures. This guide offers both the practical "how-to" and the fundamental "why," empowering researchers to not only replicate this synthesis but also to adapt it for the creation of novel and structurally diverse piperazine derivatives for a wide range of applications in drug discovery and development.

References

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

National Center for Biotechnology Information. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

-

National Center for Biotechnology Information. Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. [Link]

-

National Center for Biotechnology Information. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

National Center for Biotechnology Information. Therapeutic importance of synthetic thiophene. [Link]

-

Natural Sciences Publishing. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Patents - Google. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

-

PubMed Central. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

ResearchGate. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

ResearchGate. N‐acylation of BCP‐sulfoximines 9 with ethyl chloroformate. 11 f is a.... [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

-

ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF. [Link]

-

StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

UQ eSpace. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

For distribution to researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The confluence of heterocyclic moieties in a single molecular framework often yields compounds with intriguing pharmacological potential. Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, a molecule incorporating both the electron-rich thiophene ring and the versatile piperazine scaffold, represents a compelling yet underexplored entity in medicinal chemistry. This guide is conceived not as a mere compilation of data but as a foundational resource for researchers poised to investigate this compound. In the absence of extensive published data for this specific molecule, we have endeavored to provide a comprehensive overview by combining available information with established principles of organic and medicinal chemistry. Our approach is to furnish a robust starting point, grounded in scientific literature for analogous structures, to facilitate further research and development. This document is structured to provide a logical progression from fundamental identifiers to potential biological relevance, empowering researchers to unlock the full potential of this promising chemical entity.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section details the known and predicted characteristics of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate.

Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | Alfa Chemistry |

| CAS Number | 85803-50-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | Matrix Scientific[2] |

| Molecular Weight | 240.32 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | CCOC(=O)N1CCNC(C1)C2=CC=CS2 | Alfa Chemistry |

| InChI Key | YNIWHEQLSSKQCX-UHFFFAOYSA-N | Alfa Chemistry, Sigma-Aldrich[1] |

Physicochemical Data

| Property | Value | Source/Method |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Boiling Point | 363.4 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.193 g/cm³ | Alfa Chemistry |

| Flash Point | 173.6 °C | Alfa Chemistry |

| Solubility | Predicted to be soluble in most organic solvents such as ethanol, methanol, DMSO, and ethyl acetate.[2] Insoluble in water.[2] | General chemical principles for similar structures[2] |

| pKa | Not experimentally determined. The piperazine nitrogen without the carbamate is expected to be basic. | Inferred from piperazine derivatives[3] |

| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | Inferred from structural analysis |

Synthesis and Characterization

The synthesis of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not extensively detailed in the literature. However, a logical synthetic pathway can be proposed based on established methodologies for the formation of piperazine derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve a multi-step process, beginning with the synthesis of the core intermediate, 2-(piperazin-2-yl)thiophene, followed by the introduction of the ethyl carbamate group.

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle

This guide, therefore, adopts a predictive and deductive approach, grounded in the fundamental principles of spectroscopy and substantiated by empirical data from closely related analogues. By dissecting the molecule into its constituent functional groups—the thiophene ring, the piperazine core, and the ethyl carbamate moiety—we can forecast a detailed and scientifically rigorous spectroscopic profile. This document will serve as a valuable reference for researchers working with this compound, providing a robust framework for the interpretation of experimentally acquired data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate are detailed below. These predictions are based on the known chemical shifts and coupling constants of thiophene, piperazine, and ethyl carbamate derivatives.[3][4][5][6][7][8]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be complex due to the presence of multiple spin systems in both the aromatic and aliphatic regions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| Thiophene H-5 | ~7.20-7.30 | dd | J ≈ 5.0, 1.2 | The H-5 proton of a 2-substituted thiophene typically resonates furthest downfield due to its proximity to the sulfur atom and the influence of the substituent. The doublet of doublets pattern arises from coupling to H-4 and a smaller long-range coupling to H-3. |

| Thiophene H-3 | ~6.95-7.05 | dd | J ≈ 3.6, 1.2 | The H-3 proton will appear as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling to H-5. |

| Thiophene H-4 | ~6.90-7.00 | dd | J ≈ 5.0, 3.6 | This proton is coupled to both H-5 and H-3, resulting in a doublet of doublets. |

| Piperazine CH (Thiophene-linked) | ~4.00-4.20 | m | - | The methine proton on the piperazine ring directly attached to the thiophene will be shifted downfield due to the deshielding effect of the aromatic ring. |

| Ethyl O-CH₂ | ~4.10-4.20 | q | J ≈ 7.1 | The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. |

| Piperazine N-CH₂ (Carbamate) | ~3.50-3.80 | m | - | The methylene protons adjacent to the carbamate nitrogen are expected to be deshielded. |

| Piperazine CH₂ | ~2.80-3.20 | m | - | The remaining piperazine ring protons will exhibit complex multiplets in the aliphatic region. |

| Ethyl CH₃ | ~1.20-1.30 | t | J ≈ 7.1 | The terminal methyl group of the ethyl ester will be a triplet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carbamate C=O | ~155 | The carbonyl carbon of the ethyl carbamate is expected in this region. |

| Thiophene C-2 (ipso) | ~145-150 | The carbon of the thiophene ring attached to the piperazine will be significantly downfield. |

| Thiophene C-5 | ~127 | A typical chemical shift for the alpha-carbon of a thiophene ring. |

| Thiophene C-3 | ~125 | A typical chemical shift for a beta-carbon of a thiophene ring. |

| Thiophene C-4 | ~124 | A typical chemical shift for a beta-carbon of a thiophene ring. |

| Ethyl O-CH₂ | ~61 | The methylene carbon of the ethyl ester. |

| Piperazine CH (Thiophene-linked) | ~55-60 | The methine carbon attached to the thiophene ring. |

| Piperazine N-CH₂ (Carbamate) | ~45-50 | The piperazine carbons adjacent to the carbamate nitrogen. |

| Piperazine CH₂ | ~40-45 | The remaining piperazine ring carbons. |

| Ethyl CH₃ | ~14 | The terminal methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this class of compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Perform 2D NMR experiments such as COSY and HSQC to aid in proton and carbon assignments.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate are tabulated below. These predictions are based on the characteristic vibrational frequencies of thiophenes, piperazines, and carbamates.[6]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (piperazine) | 3250-3350 | Medium | Stretching |

| C-H (thiophene, aromatic) | 3050-3150 | Medium | Stretching |

| C-H (aliphatic) | 2850-3000 | Medium-Strong | Stretching |

| C=O (carbamate) | 1680-1700 | Strong | Stretching |

| C=C (thiophene) | 1500-1600 | Medium | Stretching |

| C-N (piperazine) | 1200-1350 | Medium-Strong | Stretching |

| C-O (ester) | 1200-1300 | Strong | Stretching |

| C-S (thiophene) | 600-800 | Medium | Stretching |

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 268.10 | Molecular ion |

| [M+H]⁺ | 269.11 | Protonated molecular ion (in ESI or CI) |

| [M-C₂H₅]⁺ | 239.08 | Loss of the ethyl group |

| [M-OC₂H₅]⁺ | 223.08 | Loss of the ethoxy group |

| [M-COOC₂H₅]⁺ | 195.09 | Loss of the ethyl carbamate group |

| [C₄H₃S-CH-NH-CH₂]⁺ | 139.04 | Fragmentation of the piperazine ring with the thiophene attached |

| [C₄H₄S]⁺ | 84.00 | Thiophene cation |

| [C₂H₅OCO]⁺ | 73.03 | Ethyl carbamate fragment |

Experimental Protocol for MS Data Acquisition

A general protocol for mass spectrometric analysis is:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. The presented data, derived from the established principles of NMR, IR, and MS, and supported by data from analogous structures, offers a solid foundation for researchers. It is anticipated that this guide will aid in the confirmation of the structure of this compound upon experimental investigation and will be a valuable resource for those synthesizing or utilizing this and related heterocyclic systems in drug discovery and development. The experimental verification of these predictions will be a valuable contribution to the scientific literature.

References

-

1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link]

-

Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro - IJNRD. International Journal of Novel Research and Development. (2024-07-07). Retrieved January 24, 2026, from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. Cambridge Open Engage. (2023-11-14). Retrieved January 24, 2026, from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Retrieved January 24, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of thiophene derivatives and its biological applications. Retrieved January 24, 2026, from [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Retrieved January 24, 2026, from [Link]

-

GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - ResearchGate. Retrieved January 24, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Retrieved January 24, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved January 24, 2026, from [Link]

Sources

- 1. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. ijnrd.org [ijnrd.org]

- 6. journalwjarr.com [journalwjarr.com]

- 7. biosynth.com [biosynth.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 85803-50-5: Structure, Properties, and Synthetic Considerations

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 85803-50-5, identified as 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester . Due to the limited availability of published data regarding the specific biological activity and detailed experimental protocols for this compound, this guide will focus on its core structural and physicochemical properties, alongside a discussion of general synthetic strategies and potential applications within drug discovery based on its structural motifs. This document serves as a foundational resource for researchers interested in this and structurally related molecules.

Chemical Identity and Structure

The compound with CAS number 85803-50-5 is unequivocally identified as 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester.[1][2] Its molecular structure integrates a thiophene ring, a piperazine core, and an ethyl carbamate group.

Molecular Structure:

Figure 2: A potential synthetic workflow for 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester.

Key Experimental Considerations:

-

Starting Materials: The synthesis would commence with commercially available or synthesized 2-(thiophen-2-yl)piperazine.

-

Protecting Groups: To ensure selective acylation at the desired nitrogen of the piperazine ring, a protecting group strategy (e.g., Boc protection) would likely be employed.

-

Coupling Reaction: The acylation of the piperazine nitrogen with ethyl chloroformate would proceed under basic conditions to neutralize the HCl byproduct.

-

Purification: Purification of the final product would likely involve standard techniques such as column chromatography or recrystallization.

The reactivity of this molecule will be dictated by its functional groups. The thiophene ring can undergo electrophilic substitution, while the piperazine nitrogens exhibit nucleophilic character. The carbamate ester is susceptible to hydrolysis under acidic or basic conditions.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for CAS 85803-50-5, its structural components are prevalent in many biologically active compounds.

-

Piperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker. It is found in a wide range of drugs, including antipsychotics, antihistamines, and antihelminthics.

-

Thiophene Ring: Thiophene is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their metabolic stability and target affinity. Thiophene derivatives have exhibited a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Given these structural features, 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester could serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various therapeutic areas. It could be a starting point for the development of compound libraries targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where the thiophene and piperazine moieties can engage in key binding interactions.

Safety and Handling

According to available safety data sheets, 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Upon decomposition, it may emit toxic fumes of carbon, nitrogen, and sulfur oxides.

Conclusion

3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester (CAS 85803-50-5) is a chemical compound with a well-defined structure incorporating key pharmacophoric elements. While specific biological data for this molecule is not currently in the public domain, its structural characteristics suggest its potential as a valuable intermediate or fragment in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its identity, structure, and potential synthetic routes, which can inform future research and development efforts. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential biological activities.

References

-

MOLBASE. ethyl 3-thiophen-2-ylpiperazine-1-carboxylate. [Link]

-

Compendium of Curated Tools for Chemical Safety Assessment. CAS 85803-50-5 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl.... [Link]

Sources

The Ascendant Therapeutic Potential of Thiophene-Piperazine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The confluence of the thiophene and piperazine moieties has given rise to a class of heterocyclic compounds with remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel thiophene-piperazine derivatives. We delve into their significant potential as anticancer, neuroprotective, and antimicrobial agents, underpinned by a critical analysis of structure-activity relationships. This document is intended to be a comprehensive resource, offering not only a thorough review of the current landscape but also detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Thiophene-Piperazine Conjugate: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its presence in numerous FDA-approved drugs.[2] The planarity of the thiophene ring can facilitate binding to receptors, while its lipophilicity aids in crossing biological membranes, including the blood-brain barrier.[2] The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[2]

Piperazine, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is another critical scaffold in drug design. Its flexible, non-planar conformation allows it to interact with a wide array of biological targets.[3] The basic nature of the piperazine nitrogens often plays a crucial role in forming salt bridges and improving the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[4]

The hybridization of these two pharmacophores into a single molecular entity creates a thiophene-piperazine scaffold with a unique combination of structural and electronic features. This synergy often leads to enhanced biological activity and the potential for multi-target engagement, making these compounds highly attractive for the development of novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer agents is a paramount challenge in modern medicine. Novel thiophene-piperazine derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.[4][5]

Mechanism of Action: EGFR Kinase Inhibition and Apoptosis Induction

A primary mechanism through which many thiophene-piperazine compounds exert their anticancer effects is the inhibition of key signaling pathways that drive tumor growth and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, angiogenesis, and metastasis.

The general structure-activity relationship (SAR) for many of these compounds indicates that the thiophene moiety often serves as a crucial recognition element, binding to the hinge region of the EGFR kinase domain.[2] The piperazine ring, on the other hand, frequently extends into the solvent-exposed region, where substitutions can be made to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Beyond kinase inhibition, many thiophene-piperazine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of key apoptotic and anti-apoptotic proteins, such as the Bcl-2 family and caspases.[6]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel thiophene-piperazine compounds is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP-1 | MDA-MB-231 (Breast) | 11.3 | [5] |

| TP-2 | HOP-92 (Lung) | 1.35 | [7] |

| TP-3 | MDA-MB-468 (Breast) | 1.00 | [7] |

| Vindoline-Pip-17 | KM12 (Colon) | -84.40% growth | [4] |

| Vindoline-Pip-20 | SiHa (Cervical) | 2.85 | [4] |

| Vindoline-Pip-3 | HeLa (Cervical) | 9.36 | [4] |

Note: The data presented is a selection from various studies and is intended to be illustrative. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for determining the cytotoxic effects of novel thiophene-piperazine compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiophene-piperazine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene-piperazine compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[8] The development of effective neuroprotective agents is a critical unmet medical need. Thiophene-piperazine derivatives have shown considerable promise in this area, with several compounds demonstrating the ability to protect neurons from various insults.[9]

Mechanisms of Neuroprotection: Targeting Oxidative Stress and Protein Aggregation

The neuroprotective effects of thiophene-piperazine compounds are often multifactorial. One key mechanism is the mitigation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive intermediates.[10] The thiophene moiety, with its sulfur atom, can exhibit antioxidant properties.

Another critical aspect of neurodegeneration is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease.[1] Some novel piperazine-based compounds have been shown to inhibit the aggregation of these peptides and even disaggregate pre-formed fibrils.[1]

In Vitro and In Vivo Evaluation of Neuroprotection

The neuroprotective potential of these compounds is initially assessed in vitro using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[11] These cells can be challenged with neurotoxic agents like glutamate or Aβ peptides to mimic the conditions of neurodegenerative diseases.[1]

Promising compounds are then advanced to in vivo studies using animal models of neurodegeneration, such as transgenic mice or Drosophila models expressing human disease-associated proteins.[1][12] These models allow for the evaluation of a compound's ability to improve behavioral deficits and reduce neuropathological hallmarks.

| Compound ID | Model | Key Finding | Reference |

| D-688 | Drosophila (human tau) | Significantly increased survival of flies. | [1] |

| Hybrid Piperazine | Preclinical AD model | Reduced amyloid and tau pathology, and improved memory. | [12] |

| Fisetin | Rabbit embolism model | Significantly reduced behavioral deficits post-stroke. | [13] |

Experimental Protocol: In Vitro Neuroprotection Assay (Neuronal Viability)

This protocol outlines a method to assess the neuroprotective effects of thiophene-piperazine compounds against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Thiophene-piperazine compound stock solution (in DMSO)

-

Glutamate solution

-

Cell viability reagent (e.g., Calcein-AM/Ethidium Homodimer-1)

-

96-well black, clear-bottom microplates

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding and Differentiation (Optional but Recommended):

-

Seed SH-SY5Y cells in a 96-well plate.

-

For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days prior to the experiment.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the thiophene-piperazine compound for 1-2 hours. Include a vehicle control.

-

-

Induction of Excitotoxicity:

-

Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5-10 mM, to be optimized for the specific cell line). Do not add glutamate to the negative control wells.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Cell Viability Staining:

-

Prepare the staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

-

Wash the cells with PBS and then add the staining solution to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity for both live and dead cells using a fluorescence microplate reader.

-

Calculate the percentage of neuroprotection as the increase in the ratio of live to dead cells in the compound-treated group compared to the glutamate-only treated group.

-

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Thiophene-piperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]

Spectrum of Activity and Structure-Activity Relationship

The antimicrobial spectrum of these compounds can be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungal species. The specific substitutions on both the thiophene and piperazine rings play a critical role in determining the potency and spectrum of activity. For instance, certain substitutions may enhance membrane permeability, a key factor in reaching intracellular targets in bacteria.[16]

Quantitative Evaluation of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexineri | 2 | [15] |

| RL-308 | S. aureus | 4 | [15] |

| RL-308 | MRSA | 16 | [15] |

| Thiophene deriv. 4 | Col-R A. baumannii | 16-32 (MIC50) | [17] |

| Thiophene deriv. 8 | Col-R E. coli | 8-32 (MIC50) | [17] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Conclusion and Future Directions

The thiophene-piperazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, neuroprotective, and antimicrobial effects, underscore the significant potential of this class of compounds. The ability to systematically modify the structure of both the thiophene and piperazine moieties provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: While kinase inhibition and apoptosis are established mechanisms for anticancer activity, further investigation into other potential targets and pathways is warranted.

-

In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies are crucial for the rational design of next-generation compounds with improved therapeutic indices.

-

Advanced In Vivo Evaluation: More extensive testing in relevant animal models of disease is necessary to translate promising in vitro results into potential clinical candidates.

-

Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the areas covered in this guide.

The continued exploration of the chemical space around the thiophene-piperazine scaffold holds great promise for the development of innovative medicines to address some of the most pressing challenges in human health.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8038, Thiophene. [Link]

- Shafiee, A., & Ghafouri, H. (2018). A Review on the Biological and Medicinal Aspects of Thiophene. Pharmaceutical and Biomedical Research, 4(3), 1-19.

-

Kollár, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

-

Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Andreozzi, G., et al. (2024). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c)... ResearchGate. [Link]

- Patel, D., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-73.

- Al-Omair, M. A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

Abcam. (n.d.). Graphviz tutorial. Retrieved from [Link]

-

Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 103(Suppl 1), 117–126. [Link]

- Mashatola, L., et al. (2024). Dot plot illustrating enriched biological pathways in up- and down-regulated genes in cancer gene expression datasets.

-

Calvo, J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1381305. [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Singh, S., et al. (2025). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

- Sharma, K., & Singh, V. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.

- Pérez, D., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.

- BioRender. (2023, July 14).

- ResearchGate. (2025). (PDF) Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease.

- Iacobazzi, D., et al. (2023). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

- Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- El-Metwaly, N. M., et al. (2017).

-

InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

- ResearchGate. (n.d.).

- Reddit. (2023, October 26). Molecular Pathway Figure Generator.

- Wang, Y., et al. (2019).

- Kumar, A., et al. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(19), 238-253.

- Kok, E. (2017, September 19). A Quick Introduction to Graphviz. Medium.

- Tsolaki, M., & Gerasimos, S. (2022). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 36(3), 1049–1065.

- Kumar, R. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?

- BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube.

- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

- Chen, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury.

-

BioStatsQuid. (n.d.). Easy R tutorial: pathway enrichment analysis plots. Retrieved from [Link]

- Raj, R. L., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10.

-

Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12. [Link]

- Uddin, M. S., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Csonka, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed.

- Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.

- Mohamed, D. M., et al. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.

- ResearchGate. (n.d.).

- Kandimalla, R., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed.

Sources

- 1. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]

- 11. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 12. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijcmas.com [ijcmas.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Pharmacological Profile of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate: A Scaffold-Based Technical Analysis

Abstract: This technical guide provides a comprehensive, prospective analysis of the pharmacological profile of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. In the absence of extensive direct studies on this specific molecule, this document leverages a scaffold-based approach, dissecting the compound into its core pharmacophores: the thiophene ring and the piperazine moiety. By synthesizing data from structurally related compounds and the established roles of these fragments in medicinal chemistry, we construct a predictive profile of its likely biological targets, mechanism of action, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, outlining the scientific rationale for its investigation and providing detailed, validated experimental workflows for its full pharmacological characterization.

Introduction to the Molecular Scaffold

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a unique combination of two highly significant pharmacophores. Its structure marries the bio-isosteric properties of a thiophene ring with the versatile and CNS-active piperazine core, capped with an ethyl carbamate group. This strategic combination suggests a strong potential for biological activity, particularly within the central nervous system (CNS).

Molecular Identifiers:

The analysis herein is predicated on the well-documented pharmacological roles of its constituent parts, providing a logical framework for predicting its activity and guiding its development.

The Thiophene Moiety: A Privileged Pharmacophore

The thiophene ring is a five-membered aromatic heterocycle that serves as a "privileged" scaffold in medicinal chemistry. Its prevalence is highlighted by its inclusion in numerous FDA-approved drugs across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[2]

Key Attributes and Causality:

-

Bio-isosterism: Thiophene is frequently employed as a bio-isosteric replacement for a phenyl ring.[2] This substitution is often mechanistically justified; the sulfur atom's lone pair electrons allow it to maintain aromaticity, while its size and electronic properties can enhance binding affinity, improve metabolic stability, and favorably alter physicochemical properties like lipophilicity compared to its carbocyclic analog.[2]

-

Target Diversity: Thiophene-based drugs modulate a wide array of biological targets. In the CNS, they are integral to antipsychotics, antiepileptics, and anxiolytics, where the lipophilicity of the thiophene ring can contribute to blood-brain barrier penetration.[2] In oncology, they are found in kinase inhibitors and apoptosis modulators.[2]

-

Drug-Receptor Interactions: The sulfur atom in the thiophene ring is not merely a structural placeholder; it can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that may be absent in a phenyl analog.[2]

The inclusion of the thiophene moiety in the title compound strongly suggests that it may possess significant biological activity and is a prime candidate for investigation as a novel therapeutic agent.[3]

The Piperazine Ring: A Cornerstone of CNS Drug Design

The piperazine ring is another ubiquitous feature in modern pharmaceuticals, particularly those targeting the central nervous system.[4] Its value stems from a combination of its structural, physicochemical, and synthetic properties.

Key Attributes and Causality:

-

Scaffold Functionality: The piperazine ring acts as a rigid, non-planar linker that can orient two different substituent groups in a well-defined spatial arrangement. This is critical for optimizing interactions with receptor binding pockets.[5]

-

Physicochemical Modulation: As a diamine, the piperazine moiety is typically basic. Its protonation state at physiological pH can be fine-tuned through substitution, making it an invaluable tool for modulating a compound's aqueous solubility and pharmacokinetic profile.[5]

-

CNS Targeting: Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways, interacting with dopamine, serotonin, and adrenergic receptors.[4] This makes the piperazine scaffold a cornerstone in the development of antipsychotics (e.g., Clozapine), antidepressants (e.g., Vortioxetine), and anxiolytics (e.g., Buspirone).[4]

Given that the title compound links the thiophene ring directly to the piperazine core, there is a strong scientific basis to hypothesize that its primary pharmacological activity will involve the modulation of CNS monoaminergic systems.

Prospective Pharmacological Targets and Mechanism of Action

The convergence of a thiophene ring and a piperazine core strongly points toward the central nervous system as the primary therapeutic area of interest. The arylpiperazine substructure is a classic pharmacophore for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Primary Hypothesized Targets:

-

Dopamine D₂/D₃ Receptors: Numerous arylpiperazine derivatives are potent ligands for D₂ and D₃ receptors.[6] The specific substitution pattern determines whether the compound acts as an agonist, partial agonist, or antagonist. High affinity and selectivity for the D₃ receptor, in particular, is a sought-after profile for treating substance abuse and neuropsychiatric disorders.[6]

-

Serotonin 5-HT₁ₐ Receptors: The 5-HT₁ₐ receptor is another primary target for arylpiperazine ligands.[7] Compounds with high affinity for this receptor are often developed as anxiolytics and antidepressants. The methoxyphenylpiperazine moiety is a well-known 5-HT₁ₐ pharmacophore, and it is plausible that the thiophene ring can functionally mimic the substituted phenyl ring in this context.[7]

-

Other Monoamine Receptors: Cross-reactivity or primary activity at other serotonin (e.g., 5-HT₂ₐ, 5-HT₇), adrenergic (α₁, α₂), or histamine (H₁) receptors is also highly probable and must be investigated to establish a full selectivity profile.

Hypothesized Mechanism of Action (Example: D₂ Receptor Antagonism):

Should the compound exhibit antagonist activity at the D₂ receptor, it would likely function by competitively binding to the receptor, preventing the endogenous ligand dopamine from activating it. This would block the downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and subsequent modulation of protein kinase A (PKA) activity.

Proposed Experimental Workflows for Pharmacological Characterization

To move from a prospective to a definitive pharmacological profile, a systematic, multi-stage experimental plan is required. The following workflow is designed as a self-validating system, where the results of each stage inform the design of the next.

Workflow Rationale: The causality of this experimental design flows from broad screening to specific mechanism. We first identify if and where the compound binds (Affinity), then determine what it does upon binding (Function), and finally, assess if it is drug-like (Developability).

Sources

- 1. ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate [cymitquimica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Introduction: Bridging Chemical Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering predictive insights that de-risk and accelerate development. This guide focuses on a specific molecule of interest: Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate . This compound is a compelling subject for computational analysis due to its constituent moieties: a thiophene ring and a piperazine core.

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs and known for its ability to engage in various biological interactions.[1][2] Similarly, the piperazine scaffold is a cornerstone of many centrally active agents and other therapeutics, valued for its favorable physicochemical properties and synthetic tractability.[3][4] The combination of these two fragments in Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate suggests a high potential for biological activity, warranting a thorough computational investigation.

This technical whitepaper provides a comprehensive, protocol-driven framework for the in silico evaluation of this molecule. As Senior Application Scientists, our objective is not merely to present a sequence of steps but to elucidate the scientific rationale behind each methodological choice. We will proceed through a multi-stage computational workflow, from initial characterization and target interaction analysis to the prediction of its behavior within a biological system. This guide is designed for researchers and drug development professionals, providing both the conceptual foundation and the practical steps required to computationally vet a potential drug candidate.

Compound Profile: Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Before embarking on complex simulations, a fundamental understanding of the molecule's intrinsic properties is essential. These characteristics, summarized in the table below, govern its potential interactions and drug-like qualities.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂S | |

| Molecular Weight | 240.32 g/mol | |

| CAS Number | 85803-50-5 | |

| SMILES | O=C(OCC)N1CCN(C(C1)c2sccc2)C | |

| InChI Key | YNIWHEQLSSKQCX-UHFFFAOYSA-N |

The In Silico Evaluation Workflow: A Strategic Overview

Our computational analysis follows a logical progression, designed to build a holistic profile of the candidate molecule. Each stage informs the next, creating a self-validating system where predictions from one method are tested and refined by another. This integrated approach is critical for generating trustworthy and actionable insights.

Caption: Overall workflow for the in silico evaluation of a drug candidate.

Part 1: Molecular Docking - Predicting the Handshake

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is our first look at how Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate might interact with a biological target at an atomic level.[6]

Causality Behind the Choice: Why Docking First?

Docking serves as a powerful initial screening tool. It allows us to quickly assess the geometric and energetic favorability of our ligand within a target's binding site. This step is foundational; a poor docking score or an illogical binding pose can be an early red flag, saving significant computational resources that would otherwise be spent on more intensive simulations. The process involves two key components: a search algorithm to generate various ligand poses and a scoring function to estimate the binding affinity for each pose.[7]

Hypothetical Target Selection: Fatty Acid Amide Hydrolase (FAAH)

As no specific biological target for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is documented, we must select a hypothetical, yet plausible, target to demonstrate the workflow. Structurally related piperazine-containing compounds have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation signaling pathways.[8] Therefore, for this guide, we will model the interaction of our compound with human FAAH (PDB ID: 3PPM).

Experimental Protocol: Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.[9]

1. Receptor Preparation:

- Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

- Steps:

- Download the crystal structure of human FAAH from the Protein Data Bank (e.g., PDB ID: 3PPM).

- Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and co-crystallized ligands from the PDB file.[10] This is crucial as they can occupy space in the binding pocket and interfere with the docking algorithm.

- Add polar hydrogen atoms to the protein. The correct protonation state of amino acid residues is vital for accurately calculating electrostatic and hydrogen bonding interactions.

- Assign partial charges (e.g., Gasteiger charges).

- Save the prepared receptor in the required PDBQT format for AutoDock Vina.

2. Ligand Preparation:

- Objective: To generate a 3D conformation of the ligand and prepare it for docking.

- Steps:

- Generate the 3D structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate from its SMILES string using software like Open Babel or ChemDraw.

- Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

- Assign partial charges and define the rotatable bonds. The flexibility of the ligand is a key component of the docking simulation.

- Save the prepared ligand in the PDBQT format.

3. Docking Simulation:

- Objective: To run the docking algorithm and predict binding poses and affinities.

- Steps:

- Define the search space (the "docking box") around the active site of FAAH. The box should be large enough to encompass the entire binding pocket and allow for translational and rotational freedom of the ligand.[9]

- Execute the AutoDock Vina simulation using the prepared receptor, ligand, and configuration file specifying the search space coordinates.

- Vina will generate a set of binding poses (typically 9 by default), ranked by their predicted binding affinity in kcal/mol.

4. Results Analysis:

- Objective: To evaluate the docking results and select the most plausible binding mode.

- Analysis:

- Examine the top-scoring poses. The most negative binding affinity score indicates the most favorable predicted binding.

- Visualize the ligand-receptor interactions for the best pose. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues.